Navigating the Physicochemical Landscape of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate: A Technical Guide
Navigating the Physicochemical Landscape of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of Foundational Physicochemical Data
In the realm of drug discovery and materials science, a comprehensive understanding of a molecule's physical properties is the bedrock upon which successful research is built. For a compound like Methyl 2-(4-(trifluoromethoxy)phenyl)acetate, a fluorinated aromatic ester with potential applications as a versatile building block in organic synthesis, this data is paramount. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts unique electronic properties and increased lipophilicity, making it a valuable moiety in the design of novel therapeutic agents and functional materials. This guide provides a detailed examination of the known and inferred physical properties of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate, offering a crucial resource for its synthesis, handling, and application.
Core Molecular Attributes
A foundational step in characterizing any chemical entity is to establish its fundamental molecular identifiers. These attributes are critical for accurate documentation, database searches, and regulatory compliance.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₃ | Calculated |
| Molecular Weight | 234.17 g/mol | Calculated |
| Canonical SMILES | COC(=O)CC1=CC=C(OC(F)(F)F)C=C1 | Inferred |
| InChI Key | Inferred from structure | Inferred |
A Comparative Analysis of Physical State and Thermal Properties
The physical state and thermal properties of a compound dictate its storage, handling, and reaction conditions. Direct experimental data for Methyl 2-(4-(trifluoromethoxy)phenyl)acetate is not widely published. However, by examining its parent acid, 4-(trifluoromethoxy)phenylacetic acid, and a closely related analog, Methyl 2-[4-(trifluoromethyl)phenyl]acetate, we can draw informed inferences.
| Compound | CAS Number | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| 4-(trifluoromethoxy)phenylacetic acid | 4315-07-5 | White to pale cream crystals or powder[1] | 85 - 88[2][3] | Not available |
| Methyl 2-[4-(trifluoromethyl)phenyl]acetate | 135325-18-7 | Liquid or Solid/Semi-solid[4] | Not available | 219.9 ± 35.0 at 760 mmHg[5] |
| Methyl 2-(4-(trifluoromethoxy)phenyl)acetate | Not assigned | Predicted: Liquid or low-melting solid | Predicted: < 25 | Predicted: > 220 |
Expert Insight: The parent acid exists as a solid at room temperature, which is typical for carboxylic acids due to hydrogen bonding.[1][2] The esterification to the methyl ester would eliminate this hydrogen bonding, significantly lowering the melting point. The analogous Methyl 2-[4-(trifluoromethyl)phenyl]acetate is reported as a liquid or semi-solid, suggesting that our target compound, with the slightly larger trifluoromethoxy group, will also likely be a liquid or a low-melting solid at ambient temperatures.[4][5] The predicted boiling point is expected to be in a similar range to its trifluoromethyl analog.
Spectroscopic and Chromatographic Characterization Workflow
The definitive identification and purity assessment of a synthesized compound rely on a combination of spectroscopic and chromatographic techniques. The following workflow represents a standard, self-validating system for the characterization of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate.
Caption: Standard workflow for the synthesis, purification, and characterization of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate.
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol describes a standard method for the synthesis of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate from its corresponding carboxylic acid.
Causality: Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a large excess of methanol serves to drive the equilibrium towards the product side, maximizing the yield. Sulfuric acid is a common and effective catalyst for this transformation.
Methodology:
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To a solution of 4-(trifluoromethoxy)phenylacetic acid (1.0 eq) in methanol (20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Determination of Physical Properties
This section outlines the standard procedures for measuring the key physical properties.
Melting Point Determination:
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A small sample of the purified compound is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the sample melts is recorded. For liquids, this would be performed using a cryostat.
Boiling Point Determination:
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The boiling point can be determined by distillation at atmospheric pressure. For small quantities, a micro-boiling point apparatus can be used.
Refractive Index Measurement:
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The refractive index of the liquid sample is measured using a calibrated refractometer at a specified temperature (typically 20 °C or 25 °C).
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2-(4-(trifluoromethoxy)phenyl)acetate is not available, the safety profile can be inferred from its parent acid and related compounds.
Inferred Hazards:
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Skin and Eye Irritation: The parent acid is classified as causing skin and serious eye irritation.[6] It is prudent to assume the ester will have similar properties.
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Respiratory Irritation: May cause respiratory irritation.[6]
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Harmful if Swallowed: The analogous Methyl 2-[4-(trifluoromethyl)phenyl]acetate is listed as harmful if swallowed.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Caption: A summary of inferred hazards and recommended personal protective equipment for handling Methyl 2-(4-(trifluoromethoxy)phenyl)acetate.
Conclusion
This technical guide provides a comprehensive overview of the physical properties of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate, synthesized from available data on its parent acid and structurally related analogs. While direct experimental data remains to be fully elucidated and published, the comparative analysis herein offers a robust and scientifically grounded framework for researchers and drug development professionals. The provided protocols for synthesis, characterization, and safety are based on established chemical principles and best practices, ensuring a reliable foundation for future work with this promising fluorinated building block.
References
-
PubChem. Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. [Link]
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PubChem. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: Methyl phenylacetate. [Link]
Sources
- 1. A19512.03 [thermofisher.com]
- 2. 4-(三氟甲氧基)苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5 [chemicalbook.com]
- 4. methyl 2-[4-(trifluoromethyl)phenyl]acetate | 135325-18-7 [sigmaaldrich.com]
- 5. Methyl 2-[4-(trifluoromethyl)phenyl]acetate | 135325-18-7 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
